molecular formula C19H14N2O3S B2803059 N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide CAS No. 1448038-27-4

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide

Katalognummer B2803059
CAS-Nummer: 1448038-27-4
Molekulargewicht: 350.39
InChI-Schlüssel: WMRHZEUSUIAHGV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide is a useful research compound. Its molecular formula is C19H14N2O3S and its molecular weight is 350.39. The purity is usually 95%.
BenchChem offers high-quality N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Pharmacological Characterization of Dibenzo[b,f][1,4]oxazepines

Research on dibenzo[b,f][1,4]oxazepines, including those with modifications similar to N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide, has shown these compounds to have significant interactions with histamine receptors and other aminergic GPCRs. A study by Naporra et al. (2016) synthesized and characterized a range of oxazepine and oxepine derivatives, revealing their high affinity to human H1 histamine receptors (hH1R) and varying affinities to the H4 receptor (hH4R). Some derivatives were identified as dual hH1/h5-HT2A receptor ligands, suggesting potential therapeutic applications in addressing conditions influenced by these receptors Naporra et al., 2016.

Catalytic Enantioselective Synthesis

Munck et al. (2017) reported on the catalytic enantioselective aza-Reformatsky reaction with cyclic dibenzo[b,f][1,4]oxazepines, leading to the synthesis of chiral derivatives. These reactions achieved excellent yields and high enantioselectivities, highlighting the synthetic versatility of dibenzo[b,f][1,4]oxazepines for producing chiral compounds with potential pharmacological applications Munck et al., 2017.

Synthesis and Quantum Chemical Studies

Research into new coumarins involving dibenzo[b,f][1,4]oxazepines by Al-Amiery et al. (2016) involved synthesizing compounds and performing Density Functional Theory (DFT) calculations to understand their molecular orbital characteristics. These studies contribute to the understanding of the electronic properties of such compounds, which is crucial for their application in medicinal chemistry Al-Amiery et al., 2016.

Polyfluorinated Analogues for CNS Applications

Gerasimova et al. (1989) developed polyfluorinated analogues of dibenzo[b,f][1,4]oxazepines, aiming at enhancing their biological activities, especially on the central nervous system. The synthesis pathway and interaction with nucleophiles indicated potential for creating derivatives with specific pharmacological properties Gerasimova et al., 1989.

Asymmetric Synthesis for Chiral Derivatives

Ren et al. (2014) achieved asymmetric alkynylation of cyclic imine dibenzo[b,f][1,4]oxazepines, providing a method to synthesize optically active derivatives. This work demonstrates the potential for developing chiral dibenzo[b,f][1,4]oxazepines with specific biological activities Ren et al., 2014.

Eigenschaften

IUPAC Name

N-(6-oxo-5H-benzo[b][1,4]benzoxazepin-8-yl)-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14N2O3S/c22-18(9-12-7-8-25-11-12)20-13-5-6-16-14(10-13)19(23)21-15-3-1-2-4-17(15)24-16/h1-8,10-11H,9H2,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMRHZEUSUIAHGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=O)C3=C(O2)C=CC(=C3)NC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(thiophen-3-yl)acetamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.